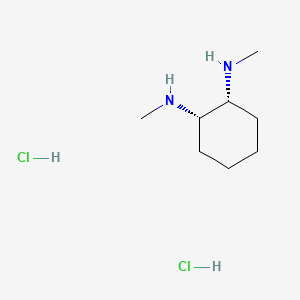![molecular formula C15H16N4O3 B13152299 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenylmethyl group, and a purine core. Purines are essential components in biochemistry, playing crucial roles in various biological processes, including the synthesis of nucleotides.
Vorbereitungsmethoden
The synthesis of 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkylating agent. The reaction typically occurs under basic conditions, using reagents such as sodium hydride or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products, contributing to advancements in industrial chemistry.
Wirkmechanismus
The mechanism of action of 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in cocoa, with mild stimulant properties.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness: The unique structural features of this compound, such as the presence of the methoxyphenylmethyl group, distinguish it from other purine derivatives, potentially leading to different biological activities and applications.
Eigenschaften
Molekularformel |
C15H16N4O3 |
|---|---|
Molekulargewicht |
302.30 g/mol |
IUPAC-Name |
1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O3/c1-3-19-14(20)12-13(17-15(19)21)16-9-18(12)8-10-4-6-11(22-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,21)/i13+2 |
InChI-Schlüssel |
HHMXDQWGLIVTHZ-ALWQSETLSA-N |
Isomerische SMILES |
CCN1C(=O)C2=[14C](NC1=O)N=CN2CC3=CC=C(C=C3)OC |
Kanonische SMILES |
CCN1C(=O)C2=C(NC1=O)N=CN2CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


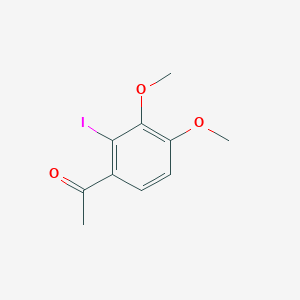

![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)

![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)


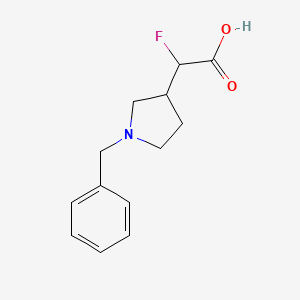
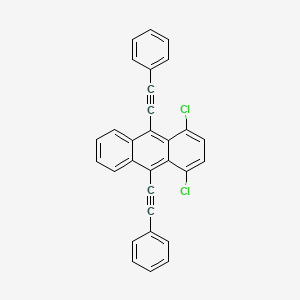
![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
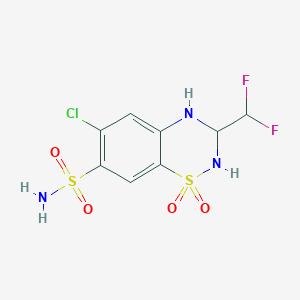
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)

